N-(2-Aminoethyl)-4-[2-(dimethylamino)ethoxy]-2-methoxybenzamide

Lipophilicity LogP Membrane permeability

N-(2-Aminoethyl)-4-[2-(dimethylamino)ethoxy]-2-methoxybenzamide (CAS 919772-29-5) is a synthetic benzamide derivative characterized by a 2-methoxy substituent on the benzamide ring and a 4-[2-(dimethylamino)ethoxy] side chain. With the molecular formula C₁₄H₂₃N₃O₃ and a molecular weight of 281.35 g/mol, it belongs to the class of N-(2-aminoethyl)benzamides, a chemical family investigated as monoamine oxidase B (MAO-B) inhibitors and as structural analogs of gastroprokinetic benzamide drugs.

Molecular Formula C14H23N3O3
Molecular Weight 281.35 g/mol
CAS No. 919772-29-5
Cat. No. B12632080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Aminoethyl)-4-[2-(dimethylamino)ethoxy]-2-methoxybenzamide
CAS919772-29-5
Molecular FormulaC14H23N3O3
Molecular Weight281.35 g/mol
Structural Identifiers
SMILESCN(C)CCOC1=CC(=C(C=C1)C(=O)NCCN)OC
InChIInChI=1S/C14H23N3O3/c1-17(2)8-9-20-11-4-5-12(13(10-11)19-3)14(18)16-7-6-15/h4-5,10H,6-9,15H2,1-3H3,(H,16,18)
InChIKeyFZBSGWWNJVDNDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Aminoethyl)-4-[2-(dimethylamino)ethoxy]-2-methoxybenzamide (CAS 919772-29-5): Physicochemical and Structural Differentiation Guide for Research Procurement


N-(2-Aminoethyl)-4-[2-(dimethylamino)ethoxy]-2-methoxybenzamide (CAS 919772-29-5) is a synthetic benzamide derivative characterized by a 2-methoxy substituent on the benzamide ring and a 4-[2-(dimethylamino)ethoxy] side chain [1]. With the molecular formula C₁₄H₂₃N₃O₃ and a molecular weight of 281.35 g/mol, it belongs to the class of N-(2-aminoethyl)benzamides, a chemical family investigated as monoamine oxidase B (MAO-B) inhibitors and as structural analogs of gastroprokinetic benzamide drugs [2]. Currently, publicly available experimental bioactivity data for this specific compound is extremely limited; differentiation from analogs must therefore be anchored in rigorously computed physicochemical properties and structural comparisons until direct biological profiling is performed.

Why Generic Substitution of N-(2-Aminoethyl)-4-[2-(dimethylamino)ethoxy]-2-methoxybenzamide Analogs Fails in Research Applications


The N-(2-aminoethyl)benzamide scaffold exhibits sharp structure-activity relationships (SAR), where minor substituent variations produce substantial shifts in potency, selectivity, and physicochemical behavior [1]. Published SAR studies on this class demonstrate that the ortho position of the benzamide ring is particularly sensitive: substituents at this position can dictate MAO-A versus MAO-B selectivity and alter time-dependent inhibition kinetics [1]. The 2-methoxy group present on CAS 919772-29-5 distinguishes it from its closest cataloged analog, N-(2-aminoethyl)-4-[2-(dimethylamino)ethoxy]benzamide (CAS 919771-97-4), which lacks this ortho substitution. The computed differences in lipophilicity, polar surface area, and hydrogen bonding capacity between these two compounds predict measurable divergences in membrane permeability, solubility, and target engagement that render them non-interchangeable in rigorous experimental settings. The quantitative basis for this differentiation is detailed below.

Quantitative Differentiation Evidence for N-(2-Aminoethyl)-4-[2-(dimethylamino)ethoxy]-2-methoxybenzamide (CAS 919772-29-5) Versus Closest Structural Analogs


Enhanced Lipophilicity (LogP) Relative to the Des-Methoxy Analog Confers Differential Membrane Partitioning

The computed octanol-water partition coefficient (LogP) for the target compound is 1.60, representing a net increase of +0.19 LogP units compared to the des-methoxy analog N-(2-aminoethyl)-4-[2-(dimethylamino)ethoxy]benzamide (CAS 919771-97-4), which has a computed LogP of 1.41 . This difference is attributable solely to the presence of the 2-methoxy substituent on the benzamide ring. A LogP shift of 0.19 units corresponds to a 1.5-fold increase in lipid-phase partitioning under equilibrium conditions and is expected to yield a measurable increase in passive membrane permeability [1]. Caution: High-strength differential evidence is currently limited; no head-to-head experimental LogP or permeability data were identified for this pair in the public domain. The values presented are computed using consistent algorithms (chemsrc database), enabling cross-study comparability but not direct experimental validation.

Lipophilicity LogP Membrane permeability Druglikeness

Higher Topological Polar Surface Area (TPSA) Suggests Reduced Passive Brain Penetration

The topological polar surface area (TPSA) computed for the target compound is 80.31 Ų, which is 12.72 Ų higher than the 67.59 Ų computed for the des-methoxy analog . This difference arises from the additional oxygen atom of the 2-methoxy group, which contributes both to the polar surface and to the hydrogen bond acceptor count (5 vs. 4). In medicinal chemistry, a TPSA threshold of <90 Ų is generally considered favorable for blood-brain barrier penetration, while TPSA values above 60–70 Ų begin to attenuate CNS exposure [1]. The 80.31 Ų value places the target compound in an intermediate range where passive brain penetration is predicted to be lower than that of the des-methoxy comparator (67.59 Ų) but still potentially achievable. This class-level inference is based on established TPSA-permeability correlations and has not been experimentally validated for this specific compound pair.

TPSA Blood-Brain Barrier CNS penetration Polar surface area

Additional Hydrogen Bond Acceptor Site Expands Target Interaction Potential

The 2-methoxy substituent on the target compound introduces an additional hydrogen bond acceptor (HBA), raising the total HBA count from 4 to 5 compared with CAS 919771-97-4 [1]. In the context of the N-(2-aminoethyl)benzamide pharmacophore class, SAR literature has established that substitutions at the ortho position of the benzamide ring critically modulate MAO-A versus MAO-B selectivity and inhibitor potency [2]. Specifically, ortho-halogen and ortho-methoxy substituents have been shown to alter the time-dependent inhibition kinetics of this scaffold class. While no direct bioactivity data exists for the target compound, the additional HBA site provides a topological point of differentiation that could rationally alter hydrogen bonding patterns with enzymatic active sites or receptor binding pockets, justifying its procurement as a distinct probe compound for SAR exploration.

Hydrogen bonding Target engagement Binding affinity Molecular recognition

Critical Structural Divergence from Itopride: Aminoethyl Linker Confers Distinct Pharmacophore Geometry

The target compound shares with itopride (CAS 122898-67-3) the 4-[2-(dimethylamino)ethoxy] substitution on the aromatic ring, but differs critically in the linker connecting the aromatic ring to the benzamide carbonyl. The target compound employs an aminoethyl linker (–C(=O)NH–CH₂–CH₂–NH₂), whereas itopride uses a benzylamine linker (–C(=O)NH–CH₂–C₆H₄–). This fundamental difference affects the distance and geometry between the benzamide carbonyl and the terminal basic amine, two pharmacophoric elements essential for dopamine D2 receptor antagonism and acetylcholinesterase inhibition [1]. Itopride is a clinically established D2 antagonist and acetylcholinesterase inhibitor with an IC₅₀ of 1.6 µM for rat stomach AChE . Replacement of the benzyl linker with a shorter, more flexible aminoethyl chain is predicted to reposition the terminal amine relative to the aromatic recognition surface, likely altering both receptor subtype selectivity and enzymatic inhibition profile. No direct comparative pharmacology data exist for the target compound against itopride; procurement must be justified on structural novelty grounds rather than demonstrated therapeutic equivalence.

Pharmacophore Itopride analog Linker chemistry D2 receptor

Research Application Scenarios for N-(2-Aminoethyl)-4-[2-(dimethylamino)ethoxy]-2-methoxybenzamide (CAS 919772-29-5) Based on Verified Differentiation Evidence


Ortho-Substituent SAR Probe for N-(2-Aminoethyl)benzamide MAO-B Inhibitor Programs

Research groups investigating monoamine oxidase B inhibitors based on the N-(2-aminoethyl)benzamide scaffold can rationally procure CAS 919772-29-5 as a probe to evaluate the impact of ortho-methoxy substitution on inhibitor potency and MAO-A/B selectivity. Published SAR for this scaffold class demonstrates that ortho position substituents are key determinants of selectivity . The target compound, with its 2-methoxy group, adds a hydrogen bond acceptor at this critical position—a modification not represented by the des-methoxy analog CAS 919771-97-4 or the 4-chloro analog Ro 16-6491. Direct enzymatic comparison between these three compounds would generate ortho-SAR that is currently absent from the literature.

Physicochemical Comparator in Membrane Permeability and CNS Exposure Studies

The computed LogP difference (Δ = +0.19) and TPSA elevation (Δ = +12.72 Ų) of CAS 919772-29-5 relative to CAS 919771-97-4 make this compound pair suitable for experimental validation of in silico permeability predictions. In a PAMPA or Caco-2 permeability assay, the 2-methoxy compound is predicted to exhibit lower passive permeability due to its higher TPSA. This pair can serve as a training set for computational models of benzamide permeability and can be used to empirically test whether the TPSA increase outweighs the LogP-driven permeability gain. Procurement of both compounds from a single vendor ensures consistent purity and analytical characterization for a controlled head-to-head comparison.

Linker-Modified Itopride Analog for Gastroprokinetic Pharmacophore Dissection

CAS 919772-29-5 represents a linker-modified variant of the itopride pharmacophore, wherein the benzylamine linkage is replaced by an aminoethyl chain. This structural modification alters the spatial relationship between the terminal basic amine and the benzamide aromatic core—both pharmacophoric elements essential for D2 receptor binding and acetylcholinesterase inhibition . The compound can be used in competitive binding assays against D2 and AChE alongside itopride to quantify the contribution of linker rigidity and length to target engagement. Such data would resolve whether the aminoethyl linker can substitute for the benzyl linker in this pharmacophore class.

Analytical Reference Standard for Ortho-Methoxy Benzamide Impurity Profiling

In synthetic chemistry and pharmaceutical manufacturing contexts, 2-methoxybenzamide derivatives may arise as process impurities or degradation products of dimethoxybenzamide drugs such as itopride. CAS 919772-29-5, with its well-defined structure and CAS registry, can serve as a characterized reference standard for HPLC impurity profiling methods. Its computed LogP (1.60) and distinct retention characteristics relative to the des-methoxy analog support its use in method development and validation for related-substance testing.

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